Cas no 1693948-96-7 (3-Pyridinamine, 5-bromo-6-(3-butyn-1-yloxy)-)

3-Pyridinamine, 5-bromo-6-(3-butyn-1-yloxy)- is a brominated pyridine derivative featuring a butynyloxy substituent, which enhances its utility as a versatile intermediate in organic synthesis. The presence of both an amine and a bromine functional group allows for selective modifications, making it valuable in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The alkyne moiety further expands its reactivity, enabling click chemistry applications such as Huisgen cycloaddition. This compound’s structural features facilitate precise derivatization, offering researchers a flexible building block for constructing complex heterocyclic frameworks. Its stability and well-defined reactivity profile make it suitable for controlled synthetic transformations under mild conditions.
3-Pyridinamine, 5-bromo-6-(3-butyn-1-yloxy)- structure
1693948-96-7 structure
Product Name:3-Pyridinamine, 5-bromo-6-(3-butyn-1-yloxy)-
CAS No:1693948-96-7
MF:C9H9BrN2O
MW:241.084561109543
MDL:MFCD31866825
CID:5181204
Update Time:2025-11-06

3-Pyridinamine, 5-bromo-6-(3-butyn-1-yloxy)- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine, 5-bromo-6-(3-butyn-1-yloxy)-
    • 3-Amino-5-bromo-6-(3-butynyloxy)pyridine
    • 5-Bromo-6-(but-3-yn-1-yloxy)pyridin-3-amine
    • MDL: MFCD31866825
    • Inchi: 1S/C9H9BrN2O/c1-2-3-4-13-9-8(10)5-7(11)6-12-9/h1,5-6H,3-4,11H2
    • InChI Key: DMEJHDLTNJDNKB-UHFFFAOYSA-N
    • SMILES: C1=NC(OCCC#C)=C(Br)C=C1N

3-Pyridinamine, 5-bromo-6-(3-butyn-1-yloxy)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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Additional information on 3-Pyridinamine, 5-bromo-6-(3-butyn-1-yloxy)-

3-Pyridinamine, 5-bromo-6-(3-butyn-1-yloxy)

3-Pyridinamine, 5-bromo-6-(3-butyn-1-yloxy) is a highly specialized organic compound with the CAS registry number 1693948-96-7. This compound belongs to the class of pyridine derivatives, which are widely studied in organic chemistry due to their unique electronic properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring with substituents at positions 3, 5, and 6. Specifically, the pyridine ring is functionalized with an amine group (-NH2) at position 3, a bromine atom (Br) at position 5, and a propargyl ether group (-OCH2C≡CH) at position 6. These substituents contribute to the compound's reactivity, stability, and potential for further chemical modifications.

The synthesis of 3-Pyridinamine, 5-bromo-6-(3-butyn-1-yloxy) typically involves multi-step organic reactions. One common approach is the nucleophilic substitution or coupling reactions on a bromopyridine derivative. The introduction of the propargyl ether group can be achieved through a Williamson ether synthesis or other suitable methods. The presence of the bromine atom at position 5 makes this compound a valuable intermediate for further substitution or elimination reactions. Recent studies have explored the use of transition metal catalysts to enhance the efficiency and selectivity of these reactions, particularly in the context of constructing complex heterocyclic structures.

One of the most intriguing aspects of 3-Pyridinamine, 5-bromo-6-(3-butyn-1-yloxy) is its potential as a building block for advanced materials. The propargyl ether group (-OCH2C≡CH) is known for its ability to undergo click chemistry reactions, such as azide-alkyne cycloaddition (CuAAC), which are widely used in materials science for constructing robust polymer networks. This property makes 3-Pyridinamine derivatives highly promising candidates for applications in stimuli-responsive materials and drug delivery systems. Recent research has demonstrated that incorporating such groups into pyridine frameworks can significantly enhance their mechanical properties and responsiveness to external stimuli like light or temperature.

In addition to its material science applications, 3-Pyridinamine derivatives have shown potential in medicinal chemistry. The pyridine ring's inherent aromaticity and electron-withdrawing effects make it an attractive scaffold for designing bioactive molecules. For instance, the bromine atom at position 5 can serve as a leaving group in substitution reactions to introduce diverse functional groups that may exhibit pharmacological activity. Recent studies have focused on modifying this compound to target specific biological pathways, such as kinase inhibitors or GPCR modulators.

The physical and chemical properties of 3-Pyridinamine, 5-bromo-6-(3-butyn-1-yloxy) are also worth noting. Its molecular weight is approximately 284 g/mol, and it exists as a crystalline solid under standard conditions. The compound exhibits moderate solubility in common organic solvents like dichloromethane and acetonitrile but is sparingly soluble in water due to its hydrophobic nature. Its UV-vis spectrum shows strong absorption bands in the visible region (λmax around 280 nm), which can be attributed to the conjugated π-system of the pyridine ring and substituents.

From an environmental standpoint, understanding the degradation pathways of pyridine derivatives is crucial for assessing their ecological impact. Recent research has highlighted that compounds like 3-Pyridinamine derivatives can undergo microbial degradation under aerobic conditions, with key intermediates forming through hydroxylation or demethylation processes. These findings are particularly relevant for industries involved in chemical manufacturing and waste management.

In conclusion, 3-Pyridinamine, 5-bromo-6-(3-butyn-1-yloxy) represents a versatile platform for exploring novel chemical transformations and applications across multiple disciplines. Its unique combination of functional groups positions it as an invaluable tool for researchers aiming to develop advanced materials or bioactive molecules. As ongoing studies continue to uncover new properties and uses for this compound, its role in modern chemistry is likely to expand further.

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